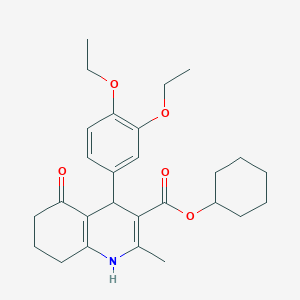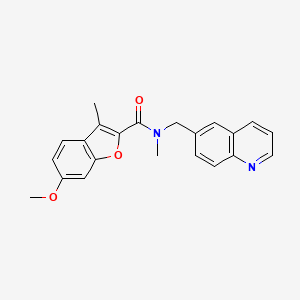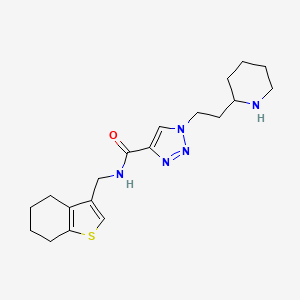![molecular formula C14H12ClN3O2S B5564022 7-(6-chloro-1,3-benzothiazol-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5564022.png)
7-(6-chloro-1,3-benzothiazol-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(6-chloro-1,3-benzothiazol-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione, also known as TRO40303, is a novel compound that has been found to have potential therapeutic effects. It belongs to the class of spirocyclic molecules and has a unique chemical structure.
作用機序
7-(6-chloro-1,3-benzothiazol-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione exerts its pharmacological effects by inhibiting the opening of mitochondrial permeability transition pores. This leads to a decrease in the production of reactive oxygen species and the prevention of mitochondrial dysfunction. This compound can also activate the Akt signaling pathway, which is involved in cell survival and anti-apoptotic processes.
Biochemical and physiological effects:
This compound has been shown to have a protective effect on the heart and brain during ischemia-reperfusion injury. It can reduce infarct size and improve cardiac function in animal models of myocardial infarction. This compound can also improve neurological function and reduce brain damage in animal models of stroke. In addition, this compound can induce apoptosis in cancer cells and inhibit their proliferation.
実験室実験の利点と制限
7-(6-chloro-1,3-benzothiazol-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione has several advantages for lab experiments. It has a unique chemical structure and a well-defined mechanism of action, which makes it a valuable tool for studying mitochondrial function and ischemia-reperfusion injury. This compound can also be easily synthesized in the laboratory, and its purity can be achieved through recrystallization. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability and pharmacokinetic properties. In addition, this compound has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the study of 7-(6-chloro-1,3-benzothiazol-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione. First, further studies are needed to investigate the pharmacokinetic properties and toxicity of this compound in animal models and humans. Second, this compound can be used as a tool to study the role of mitochondrial permeability transition pores in various diseases, such as heart failure, stroke, and cancer. Third, this compound can be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential. Fourth, this compound can be used in combination with other drugs to enhance its therapeutic effects and reduce its toxicity. Finally, this compound can be used as a lead compound for the development of novel drugs with similar pharmacological properties.
合成法
The synthesis of 7-(6-chloro-1,3-benzothiazol-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione involves a series of chemical reactions, including the condensation of 6-chloro-1,3-benzothiazol-2-amine with 2,7-dibromo-9,9-dimethyl-9H-fluorene, followed by a cyclization reaction to form the spirocyclic structure. The yield of this compound is around 30%, and the purity can be achieved through recrystallization.
科学的研究の応用
7-(6-chloro-1,3-benzothiazol-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione has been studied extensively for its potential therapeutic effects. It has been found to have a protective effect on the heart and brain during ischemia-reperfusion injury, which is a common phenomenon in many cardiovascular and cerebrovascular diseases. This compound can reduce the production of reactive oxygen species and inhibit the opening of mitochondrial permeability transition pores, which are the key mechanisms of ischemia-reperfusion injury. This compound has also been studied for its potential anti-cancer effects, as it can induce apoptosis in cancer cells.
特性
IUPAC Name |
7-(6-chloro-1,3-benzothiazol-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c15-8-1-2-9-10(5-8)21-13(16-9)18-4-3-14(7-18)6-11(19)17-12(14)20/h1-2,5H,3-4,6-7H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXICZSPGFGYAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)NC2=O)C3=NC4=C(S3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-ylthiophene-2-carboxamide](/img/structure/B5563945.png)
![N-{(3R*,4R*)-3-hydroxy-1-[(3'-methylbiphenyl-4-yl)methyl]piperidin-4-yl}isonicotinamide](/img/structure/B5563949.png)
![7-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]-2H-chromen-2-one](/img/structure/B5563950.png)


![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methylbenzamide](/img/structure/B5563980.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(1H-1,2,4-triazol-5-ylthio)acetohydrazide](/img/structure/B5563995.png)
![4-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1-phenyl-2-piperazinone](/img/structure/B5564010.png)
![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5564013.png)
![3-{2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol](/img/structure/B5564020.png)
![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5564029.png)

![(4R)-1-benzyl-N-ethyl-4-{[(2-methylphenyl)acetyl]amino}-L-prolinamide](/img/structure/B5564047.png)